

# Spectroscopic and Synthetic Profile of Diethyl Cyclopentylmalonate: A Technical Guide

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## Compound of Interest

Compound Name: *Diethyl cyclopentylmalonate*

Cat. No.: *B101633*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **diethyl cyclopentylmalonate** (diethyl 2-cyclopentylpropanedioate), a key intermediate in the synthesis of various organic molecules. This document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its preparation.

## Spectroscopic Data

The structural elucidation of **diethyl cyclopentylmalonate** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR (Proton NMR)

The  $^1\text{H}$  NMR spectrum of **diethyl cyclopentylmalonate** exhibits characteristic signals corresponding to the ethyl and cyclopentyl moieties. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent ester groups.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.19	Quartet	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.20	Triplet	1H	>CH-CH(COOEt) <sub>2</sub>
~2.20	Multiplet	1H	Cyclopentyl-CH
~1.50-1.70	Multiplet	8H	Cyclopentyl-CH <sub>2</sub>
~1.25	Triplet	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR)

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~169	C=O (Ester carbonyl)
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~55	>CH-CH(COOEt) <sub>2</sub>
~45	Cyclopentyl-CH
~30	Cyclopentyl-CH <sub>2</sub>
~25	Cyclopentyl-CH <sub>2</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **diethyl cyclopentylmalonate** is dominated by a strong absorption band characteristic of the ester carbonyl group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Strong	C-H stretch (Aliphatic)
~1735	Strong	C=O stretch (Ester)
~1250	Strong	C-O stretch (Ester)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **diethyl cyclopentylmalonate** results in a characteristic fragmentation pattern.

m/z	Relative Intensity	Assignment
228	Moderate	[M] <sup>+</sup> (Molecular Ion)
183	High	[M - OEt] <sup>+</sup>
155	High	[M - COOEt] <sup>+</sup>
127	Moderate	[M - COOEt - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
69	High	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup> (Cyclopentyl cation)

## Experimental Protocols

### Synthesis of Diethyl Cyclopentylmalonate

This protocol describes the synthesis of **diethyl cyclopentylmalonate** via the alkylation of diethyl malonate with cyclopentyl bromide.

#### Materials:

- Diethyl malonate
- Sodium ethoxide
- Absolute ethanol
- Cyclopentyl bromide

- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

**Procedure:**

- A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, diethyl malonate is added dropwise at a controlled temperature, typically 0-5 °C, to form the sodium salt of diethyl malonate.
- Cyclopentyl bromide is then added dropwise to the reaction mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).
- After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
- The residue is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed by rotary evaporation to yield the crude **diethyl cyclopentylmalonate**.
- The crude product can be purified by vacuum distillation.

## Spectroscopic Analysis

### NMR Spectroscopy:

- A sample of **diethyl cyclopentylmalonate** (~10-20 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) (~0.6 mL).
- The solution is transferred to a 5 mm NMR tube.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz).

### IR Spectroscopy:

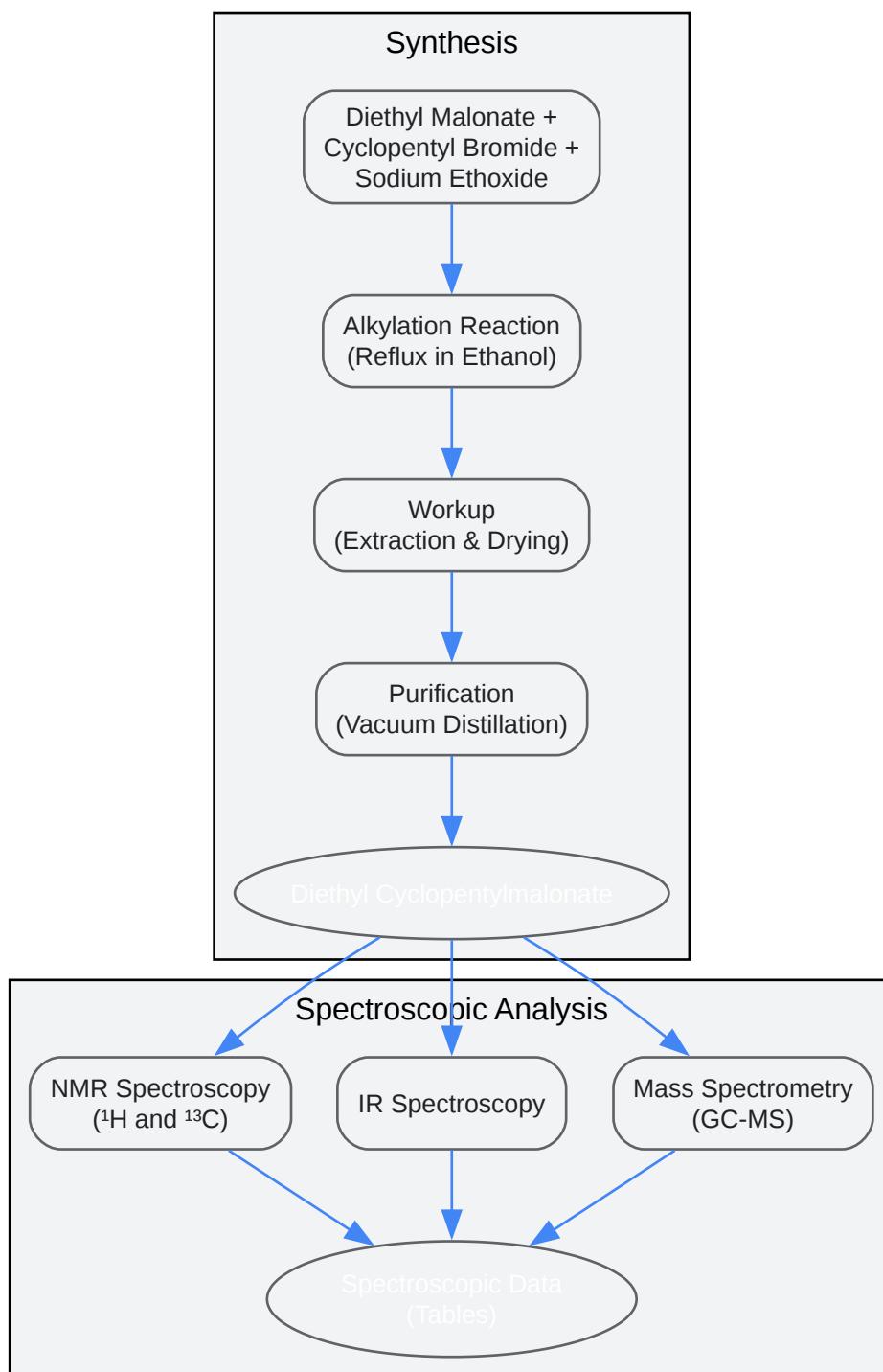
- A thin film of the purified liquid sample is placed between two sodium chloride or potassium bromide plates.
- The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

### Mass Spectrometry:

- The sample is introduced into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization.
- Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

## Logical Workflow

The following diagram illustrates the overall workflow from synthesis to spectroscopic characterization of **diethyl cyclopentylmalonate**.

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Caption: Synthesis and Spectroscopic Analysis Workflow.

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